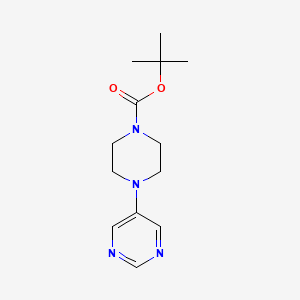
Docosanoic Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a long-chain fatty acid ester with the molecular formula C23H43D3O2 and a molecular weight of 357.63 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosanoic Acid Methyl-d3 Ester can be synthesized through the esterification of Docosanoic Acid with Methanol-d3. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out by heating the mixture of Docosanoic Acid and Methanol-d3 in the presence of the catalyst until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products Formed
Oxidation: Docosanoic Acid.
Reduction: Docosanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: It is used in lipidomics studies to investigate lipid metabolism and function.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . The deuterium atoms in the compound provide a unique advantage in nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of lipid interactions and dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic Acid Methyl Ester (Methyl Behenate): The non-deuterated form of Docosanoic Acid Methyl-d3 Ester.
Hexadecanoic Acid Methyl Ester (Methyl Palmitate): A shorter chain fatty acid ester.
Octadecanoic Acid Methyl Ester (Methyl Stearate): Another long-chain fatty acid ester.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR studies and other analytical techniques that require isotopic labeling . This isotopic labeling provides enhanced sensitivity and resolution in spectroscopic analyses, making it a valuable tool in research .
Propriétés
Numéro CAS |
77502-87-5 |
|---|---|
Formule moléculaire |
C23H46O2 |
Poids moléculaire |
357.637 |
Nom IUPAC |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
Clé InChI |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonymes |
Behenic Acid Methyl-d3 Ester; Kemester 9022-d3; Kemester 9027-90-d3; Methyl-d3 Behenate; Methyl-d3 Docosanoate; Methyl-d3 n-Docosanoate; NSC 158426-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

